molecular formula C8H7ClO3 B131188 (S)-(+)-2-Chloromandelic acid CAS No. 52950-19-3

(S)-(+)-2-Chloromandelic acid

Cat. No. B131188
CAS RN: 52950-19-3
M. Wt: 186.59 g/mol
InChI Key: RWOLDZZTBNYTMS-ZETCQYMHSA-N
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Description

(S)-(+)-2-Chloromandelic acid is a chiral compound that is significant in the pharmaceutical industry as an intermediate for the synthesis of drugs such as (S)-clopidogrel, a platelet aggregation inhibitor . The compound can exist in different polymorphic forms, including racemic compounds and conglomerates, which have implications for its physical properties and behavior during processing .

Synthesis Analysis

The synthesis of optically pure (S)-(+)-2-Chloromandelic acid can be achieved through kinetic resolution of the racemic mixture using enzymatic transesterification. This process involves the use of lipase AK and vinyl acetate as the acyl donor. Various conditions such as solvent choice, temperature, water content, substrate ratio, enzyme loading, and reaction time can significantly affect the enantioselectivity and activity of the lipase . The optimal conditions lead to high conversion rates and enantiomeric excess, demonstrating the effectiveness of this method for obtaining the desired enantiomer .

Molecular Structure Analysis

The molecular structure of 2-chloromandelic acid has been characterized using techniques such as SS-NMR, XRPD, and FTIR. The racemic compound has been identified to have a monoclinic P2(1)/c crystal structure . The crystallization behavior of the racemic mixture can lead to different polymorphic forms, which are influenced by factors such as the solvent used and the crystallization method .

Chemical Reactions Analysis

The racemic mixture of 2-chloromandelic acid can crystallize in different forms, which can affect its reactivity. For instance, the racemic compound can be prepared from nonpolar solvents, while freeze-drying leads to the formation of a conglomerate. The transformation between these forms can occur through solid-solid transitions, which are influenced by the thermodynamic stability of the different forms .

Physical and Chemical Properties Analysis

The physical properties of 2-chloromandelic acid, such as its glass transition temperature and crystallization behavior, have been studied. It has been found that the glass-forming behavior of the compound can lead to cracking below the glass transition temperature. This cracking is influenced by the polymorphic form from which the melt state was obtained, indicating a memory effect of the previous crystalline phase in the undercooled melt. Interestingly, the crystallization upon reheating is not impacted by the occurrence of cracks in the glassy state, which challenges current views on polymorphic crystallization from organic glasses .

Scientific Research Applications

  • Pharmaceutical Industry

    • Mandelic acids and their derivatives are fundamentally important in the organic and pharmaceutical industries . Optically pure mandelic acids play a key role in the creation of semisynthetic penicillins and cephalosporins .
    • (S)- (+)-Mandelic acid can be used as a starting material to synthesize (S)-cyclohexenyl phenyl glycoxilic acid, an optically active tertiary α-hydroxy acid component of (S)-oxybutynin .
  • Organic Chemistry

    • Mandelic acids are usually prepared by either kinetic resolution (KR) or dynamic kinetic resolution (DKR) of racemic substrates with transition metal complex catalysts containing chiral ligands, or by fractional crystallization using chiral amines .
  • Medical Applications

    • Mandelic acid has a long history of use in the medical community as an antibacterial, particularly in the treatment of urinary tract infections . It has also been used as an oral antibiotic .
  • Cosmetic Industry

    • Mandelic acid is used as a component of chemical face peels analogous to other alpha hydroxy acids .
  • Environmental Applications

    • Mandelic acid is used to functionalize polymers and resins to develop chelating agents for the removal of boron and arsenic from wastewater .
  • Biotechnology

    • A strategy integrated biotechnology and microtechnology was developed for kinetic resolution of mandelic acids .

properties

IUPAC Name

(2S)-2-(2-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOLDZZTBNYTMS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312276
Record name (S)-2-Chloromandelic acid
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Chloromandelic acid

CAS RN

52950-19-3
Record name (S)-2-Chloromandelic acid
Source CAS Common Chemistry
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Record name (S)-2-Chloromandelic acid
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Record name (S)-2-Chloromandelic acid
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Record name (S)-(+)-2-(2-Chlorophenyl)-2-hydroxyacetic acid
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Record name Benzeneacetic acid, 2-chloro-α-hydroxy-, (αS)
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Record name (S)-2-CHLOROMANDELIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
J von Langermann, E Temmel… - Journal of Chemical & …, 2015 - ACS Publications
The solid phase behavior of a series of monosubstituted F-, Cl-, Br-, I-, and CH 3 - and two 2,4-halogen-disubstituted 2-hydroxy-2-phenylacetic acid (mandelic acid) derivatives was …
Number of citations: 10 pubs.acs.org
SE Gilks, RJ Davey, RK Mughal, G Sadiq… - Crystal growth & …, 2013 - ACS Publications
… (1) Previous studies of the phase behavior and diverse crystallization of R,S-2-chloromandelic acid (2ClMA) have indicated the existence of both a stable racemic compound and a …
Number of citations: 8 pubs.acs.org
Y Zhang, C Su, J Lei, L Chen, H Hu, S Zeng… - Drug Metabolism and …, 2019 - Elsevier
… S-2-chloromandelic acid (S-2-ClMA), S-methyl mandelate, phenylglyoxylic acid (PGA), and trifluoroacetic acid (TFA) were purchased from Sigma-Aldrich (St. Louis, MO, USA). S-3-…
Number of citations: 2 www.sciencedirect.com
T Nulek, R Klaysri, R Cedeno, P Nalaoh… - ACS …, 2022 - ACS Publications
… Screening experiment carried out by grinding; molecular structure of S-2-chloromandelic acid and enantiomer of etiracetam; details of characterizations; amounts of DEE used to …
Number of citations: 3 pubs.acs.org
Y Hu, C Wu, XY Wu, SL Li, XX Sun, ZB Tang - Chirality, 2015 - Wiley Online Library
Efficient preparation of (R)‐2‐chloromandelic acid (R)-1 based on a recycle process of resolution is described. In the process, the desired (R)-1 was obtained by coordination‐mediated …
Number of citations: 4 onlinelibrary.wiley.com
LM van Langen, F van Rantwijk… - … process research & …, 2003 - ACS Publications
The asymmetric synthesis of (R)-o-chloromandelic acid, a key intermediate for the anti-thrombotic agent clopidogrel, via the almond meal catalyzed hydrocyanation of 2-…
Number of citations: 74 pubs.acs.org
J Liu, G Liu, Z Song, M Kaltenegger… - The Journal of …, 2021 - ACS Publications
(R, S)-2-Chloromandelic acid, which can crystallize in racemic crystals (forms α and β) or a conglomerate (form γ), has been studied for its glass-forming behavior. Below the glass …
Number of citations: 2 pubs.acs.org
M Henniges, H Lorenz, A Seidel-Morgenstern - Journal of Crystal Growth, 2020 - Elsevier
In this study the growth behavior of chiral 2-chloromandelic acid (2-ClMA) was investigated aimed at deriving crystallization conditions for ‘Preferential Crystallization’ of its (S)-…
Number of citations: 1 www.sciencedirect.com
Q He, S Rohani, J Zhu, H Gomaa - Crystal growth & design, 2010 - ACS Publications
(RS)-2-Chloromandelic acid is a new example of chiral compounds that can exist as a racemic compound or a conglomerate depending on the crystallization conditions. Two …
Number of citations: 32 pubs.acs.org
ET Yamamura, S Kita - Bioscience, Biotechnology, and …, 2019 - academic.oup.com
(R)-2-Chloromandelic acid (RCM) is one of the chiral building blocks used in the pharmaceutical industry. As a result of screening for microorganisms that asymmetrically hydrolyze …
Number of citations: 3 academic.oup.com

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